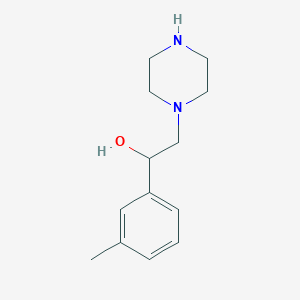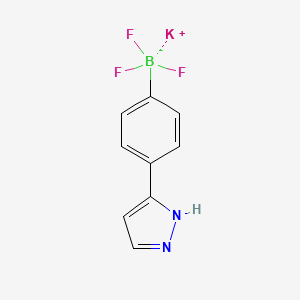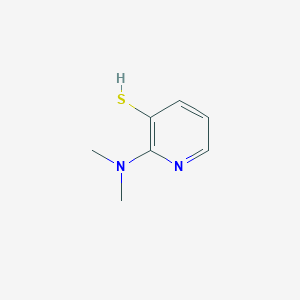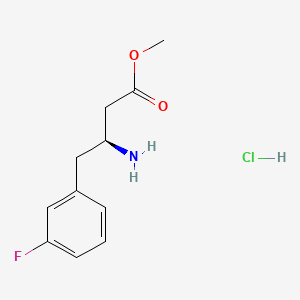
methyl (3S)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3S)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an amino group, a fluorophenyl group, and a butanoate ester, making it a versatile molecule for different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and (S)-3-aminobutyric acid.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including condensation and reduction.
Esterification: The intermediate is then subjected to esterification to form the butanoate ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3S)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted fluorophenyl compounds.
Wissenschaftliche Forschungsanwendungen
Methyl (3S)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl (3S)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (3S)-3-amino-4-phenylbutanoate hydrochloride: Similar structure but lacks the fluorine atom.
Methyl (3S)-3-amino-4-(4-fluorophenyl)butanoate hydrochloride: Similar structure with the fluorine atom at a different position.
Methyl (3S)-3-amino-4-(3-chlorophenyl)butanoate hydrochloride: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
Methyl (3S)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C11H15ClFNO2 |
|---|---|
Molekulargewicht |
247.69 g/mol |
IUPAC-Name |
methyl (3S)-3-amino-4-(3-fluorophenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-15-11(14)7-10(13)6-8-3-2-4-9(12)5-8;/h2-5,10H,6-7,13H2,1H3;1H/t10-;/m0./s1 |
InChI-Schlüssel |
DUMQASWHMHFNIA-PPHPATTJSA-N |
Isomerische SMILES |
COC(=O)C[C@H](CC1=CC(=CC=C1)F)N.Cl |
Kanonische SMILES |
COC(=O)CC(CC1=CC(=CC=C1)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


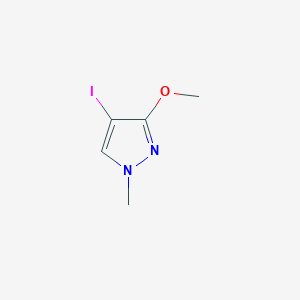
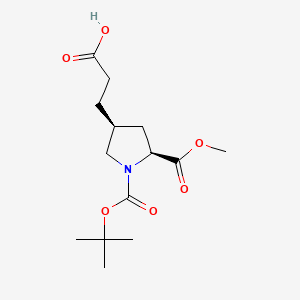
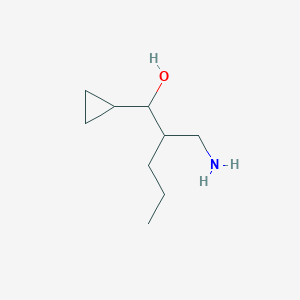
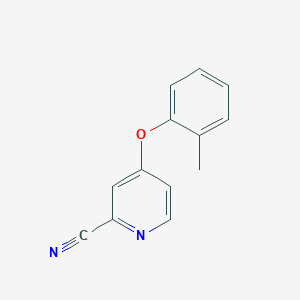
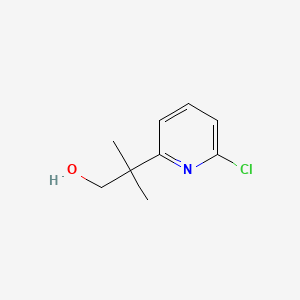
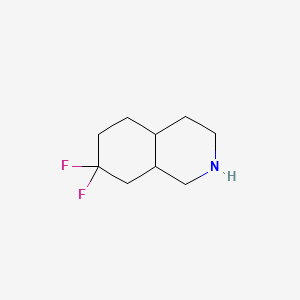
![4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13479388.png)
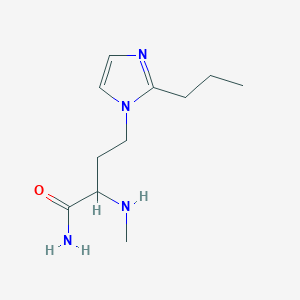

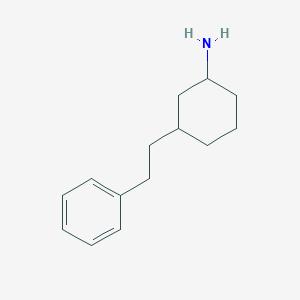
![2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole](/img/structure/B13479406.png)
